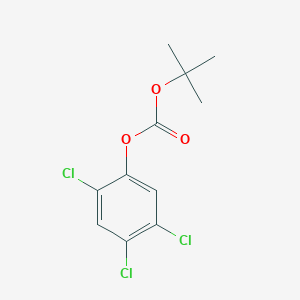
tert-ブチル 2,4,5-トリクロロフェニルカーボネート
概要
説明
tert-Butyl 2,4,5-trichlorophenyl carbonate: is an organic compound with the molecular formula C₁₁H₁₁Cl₃O₃ and a molecular weight of 297.56 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
tert-Butyl 2,4,5-trichlorophenyl carbonate has several applications in scientific research. It is used in the synthesis of N-tert-butoxycarbonyl amino acids, which are important intermediates in peptide synthesis . This compound is also used in the preparation of various organic molecules and as a reagent in organic synthesis .
作用機序
Target of Action
Tert-Butyl 2,4,5-trichlorophenyl carbonate is primarily used in the synthesis of polypeptides . Its primary targets are amino acids , which are the building blocks of proteins .
Mode of Action
The compound reacts cleanly with amino acids in the presence of bases to give N-t-butoxycarbonyl amino acids . This reaction is facilitated by the carbonate group in the compound, which acts as a leaving group, allowing the formation of a bond with the amino group of the amino acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of polypeptides . By reacting with amino acids to form N-t-butoxycarbonyl amino acids, the compound aids in the formation of peptide bonds, which are crucial for the creation of polypeptides .
Pharmacokinetics
Given its use in peptide synthesis, it is likely that its bioavailability and distribution would depend on the specific conditions of the reaction and the nature of the amino acids it is reacting with .
Result of Action
The result of the action of Tert-Butyl 2,4,5-trichlorophenyl carbonate is the formation of N-t-butoxycarbonyl amino acids . These compounds are intermediates in the synthesis of polypeptides, contributing to the formation of peptide bonds .
Action Environment
The action of Tert-Butyl 2,4,5-trichlorophenyl carbonate is influenced by the presence of bases, which facilitate its reaction with amino acids . Additionally, the stability of the compound may be affected by temperature, as it has a melting point of 66-68°C .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2,4,5-trichlorophenyl carbonate can be synthesized from phosgene in a two-stage process . The first stage involves the reaction of phosgene with 2,4,5-trichlorophenol to form 2,4,5-trichlorophenyl chloroformate. In the second stage, this intermediate reacts with tert-butyl alcohol in the presence of a base to yield tert-butyl 2,4,5-trichlorophenyl carbonate .
Industrial Production Methods: Industrial production methods for tert-butyl 2,4,5-trichlorophenyl carbonate typically involve large-scale synthesis using the same two-stage process described above. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: tert-Butyl 2,4,5-trichlorophenyl carbonate undergoes various chemical reactions, including substitution reactions. It reacts cleanly with amino acids in the presence of bases to form N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol .
Common Reagents and Conditions: Common reagents used in reactions with tert-butyl 2,4,5-trichlorophenyl carbonate include bases such as triethylamine. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .
Major Products: The major products formed from reactions involving tert-butyl 2,4,5-trichlorophenyl carbonate include N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol .
類似化合物との比較
tert-Butyl 2,4,5-trichlorophenyl carbonate: is similar to other carbonates and carbamates, such as tert-butyl phenyl carbonate and tert-butyl methyl carbonate .
Uniqueness: The uniqueness of tert-butyl 2,4,5-trichlorophenyl carbonate lies in its ability to react cleanly with amino acids to form N-tert-butoxycarbonyl amino acids, which are important intermediates in peptide synthesis . This property makes it a valuable reagent in organic synthesis and peptide chemistry .
特性
IUPAC Name |
tert-butyl (2,4,5-trichlorophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-11(2,3)17-10(15)16-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFPGBIHDPZHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066140 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16965-08-5 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16965-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,4,5-trichlorophenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016965085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,4,5-trichlorophenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL 2,4,5-TRICHLOROPHENYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3JB4NV3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of tert-Butyl 2,4,5-trichlorophenyl carbonate in peptide chemistry?
A1: tert-Butyl 2,4,5-trichlorophenyl carbonate serves as a reagent for introducing the Boc protecting group to amines. [] This protection is crucial in peptide synthesis to prevent unwanted side reactions with the amine group during multistep synthesis. The Boc group can be later removed under specific conditions to yield the free amine.
Q2: How is tert-Butyl 2,4,5-trichlorophenyl carbonate synthesized?
A2: The synthesis involves a two-step process. [] First, 2,4,5-trichlorophenol reacts with phosgene to produce 2,4,5-trichlorophenyl chloroformate. Subsequently, this intermediate is treated with tert-butanol and quinoline in dichloromethane to yield tert-Butyl 2,4,5-trichlorophenyl carbonate.
Q3: What is the reported melting point of tert-Butyl 2,4,5-trichlorophenyl carbonate?
A3: The literature reports a melting point range of 67-68.5 °C for tert-Butyl 2,4,5-trichlorophenyl carbonate. [] This information is helpful for identifying the compound and assessing its purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
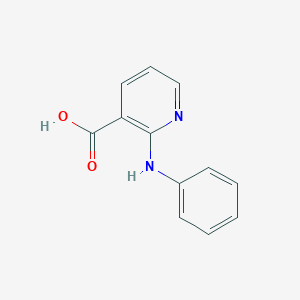
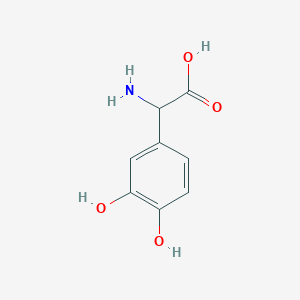
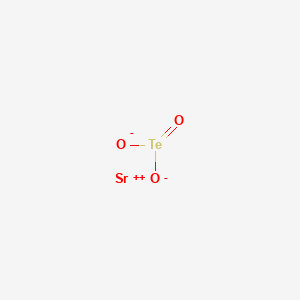
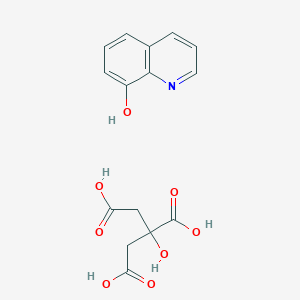
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)
![sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron](/img/structure/B92596.png)

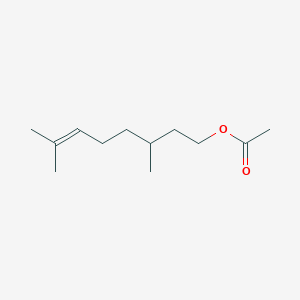
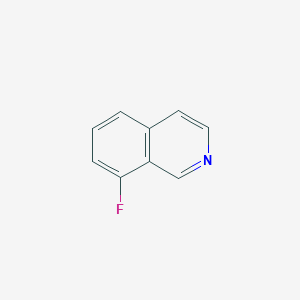
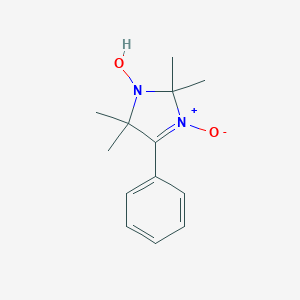
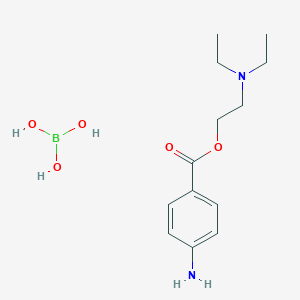
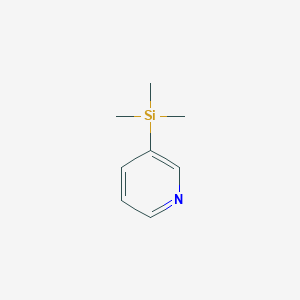
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
